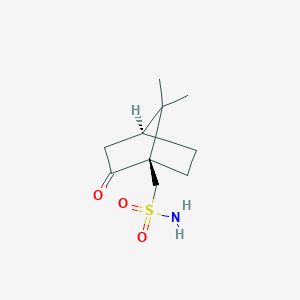

(1R)-10-Camphorsulfonamide

Description

BenchChem offers high-quality (1R)-10-Camphorsulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-10-Camphorsulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUNABTQYDFJM-XVKPBYJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993457 | |

| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72597-34-3 | |

| Record name | (1R)-10-Camphorsulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72597-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1R)-10-Camphorsulfonamide basic properties

An In-depth Technical Guide to the Core Properties of (1R)-10-Camphorsulfonamide

Introduction

(1R)-10-Camphorsulfonamide is a chiral sulfonamide derived from the naturally occurring terpene, camphor. Its rigid bicyclic structure and defined stereochemistry make it a valuable building block and intermediate in the field of asymmetric synthesis. As a derivative of the well-established chiral resolving agent and catalyst, (1R)-(-)-10-camphorsulfonic acid, this sulfonamide serves as a crucial precursor for a variety of chiral auxiliaries and organocatalysts. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, tailored for researchers, chemists, and professionals in drug development and fine chemical manufacturing.

Physicochemical and Structural Properties

(1R)-10-Camphorsulfonamide is a white to off-white solid at room temperature. Its core structure is based on the [2.2.1] bicyclic system of camphor, which imparts significant steric hindrance and conformational rigidity. This rigidity is paramount to its function in stereoselective synthesis, as it allows for predictable facial selectivity in reactions. The molecule possesses two key functional groups: a ketone at the C2 position and a sulfonamide group attached to the C10 methyl group.

Core Data Summary

The fundamental properties of (1R)-10-Camphorsulfonamide are summarized in the table below. It is critical to note that its enantiomer, (1S)-10-Camphorsulfonamide, possesses similar physical properties but an opposite sign of optical rotation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₃S | [1] |

| Molecular Weight | 231.31 g/mol | [1] |

| CAS Number | 72597-34-3 | |

| Melting Point | 133-135 °C (lit.) | |

| Appearance | White to off-white solid | [2] |

| Optical Rotation [α]²⁰/D | -22° (c = 1 in methanol) | |

| IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl]methanesulfonamide | [1] |

| InChI Key | SBLUNABTQYDFJM-XVKPBYJWSA-N |

Note: The sign of optical rotation can be solvent-dependent.

Molecular Structure

The stereochemistry of the parent camphor skeleton is defined as (1R,4S). The sulfonamide moiety is attached to the C10 carbon, one of the two methyl groups on the bridgehead carbon (C7).

Caption: Synthetic pathway from camphorsulfonic acid to sulfonamide.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of (1R)-10-Camphorsulfonamide.

-

¹H NMR: The proton NMR spectrum is complex due to the bicyclic structure. Key expected signals include two singlets for the non-equivalent methyl groups (C8 and C9), a series of multiplets for the methylene and methine protons of the camphor ring, and a broad singlet corresponding to the -NH₂ protons of the sulfonamide group.

-

¹³C NMR: The carbon spectrum will show ten distinct signals. The most downfield signal will correspond to the carbonyl carbon (C2). The quaternary carbons (C1 and C7) and the two methyl carbons (C8 and C9) will also be clearly identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include a strong peak around 1740 cm⁻¹ for the C=O stretch of the ketone and distinct peaks for the N-H stretching of the primary sulfonamide (around 3350-3250 cm⁻¹) and the asymmetric and symmetric S=O stretching vibrations (around 1330 cm⁻¹ and 1150 cm⁻¹, respectively). [1]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (231.31 g/mol ). [3]Fragmentation patterns will typically involve the loss of SO₂NH₂ or other fragments related to the camphor skeleton.

Applications in Asymmetric Synthesis

While not typically used as a direct catalyst itself, (1R)-10-Camphorsulfonamide is a cornerstone intermediate for creating more complex and highly effective chiral reagents. Its value lies in its pre-installed, stereochemically pure framework.

Precursor to Chiral Oxaziridines

One of the most significant applications is its role as a precursor to (camphorsulfonyl)oxaziridines. [4]These are powerful, neutral, and highly stereoselective oxidizing agents used for the asymmetric hydroxylation of enolates, the oxidation of sulfides to chiral sulfoxides, and other enantioselective transformations. [5]The synthesis involves the oxidation of an imine formed from the sulfonamide, preserving the original chirality. [4]The rigid camphor backbone provides a sterically biased environment, forcing the oxidant to approach the substrate from a specific face, thereby ensuring high enantioselectivity. [5]

Foundation for Chiral Ligands and Organocatalysts

The sulfonamide nitrogen can be further functionalized to create a diverse library of chiral ligands and organocatalysts. For example, derivatives have been prepared to act as prolyl sulfonamide organocatalysts, which are effective in asymmetric Aldol reactions. [6]The camphor unit serves as a chiral scaffold, while the modified sulfonamide portion provides the catalytic site and additional hydrogen-bonding interactions to control the stereochemical outcome.

Caption: Role of (1R)-10-Camphorsulfonamide as a key intermediate.

Safety and Handling

(1R)-10-Camphorsulfonamide is classified as a combustible solid. While specific toxicology data is limited, standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials and ignition sources. It is classified under Storage Class 11 (Combustible Solids). * In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

-

It is important to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information. The related sulfonyl chloride is highly corrosive, and while the sulfonamide is more stable, caution is still warranted. [7]

Conclusion

(1R)-10-Camphorsulfonamide is more than a simple chemical compound; it is a pivotal tool in the arsenal of the synthetic chemist. Its value is derived from its rigid, optically pure camphor backbone, which provides a reliable platform for the construction of sophisticated chiral reagents. From powerful oxidizing agents to bespoke organocatalysts, the derivatives of this sulfonamide enable the precise control of stereochemistry required in modern pharmaceutical and materials science. A thorough understanding of its fundamental properties, synthesis, and reactive potential is therefore essential for any researcher aiming to leverage chirality for molecular innovation.

References

-

PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 676164, (1S)-10-Camphorsulfonamide. Available from: [Link]

-

Li, Q., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 653–661. Available from: [Link]

-

Chen, B. C., et al. (1995). Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. Journal of Chemical Education, 72(7), 650. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Chiral Reagents: Exploring Asymmetric Synthesis with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. Available from: [Link]

Sources

- 1. (1S)-10-Camphorsulfonamide | C10H17NO3S | CID 676164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]

- 4. Research Portal [iro.uiowa.edu]

- 5. nbinno.com [nbinno.com]

- 6. (1S)-10-Camphorsulfonamide 96 60933-63-3 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (1R)-10-Camphorsulfonamide: A Chiral Auxiliary for Asymmetric Synthesis

Introduction: The Architectural Elegance of a Chiral Auxiliary

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a critical challenge, particularly in drug development where the three-dimensional arrangement of a molecule can dictate its therapeutic efficacy versus its potential toxicity. Chiral auxiliaries, compounds derived from readily available enantiopure starting materials, are a cornerstone of asymmetric synthesis. They are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer over another.

This guide provides a detailed technical overview of (1R)-10-Camphorsulfonamide (CAS 72597-34-3), a versatile chiral auxiliary derived from the naturally occurring terpene, (1R)-(-)-camphor. The inherent conformational rigidity and steric bulk of the bicyclic camphor framework make this and related compounds highly effective stereodirecting groups.[1] We will explore its synthesis, physicochemical properties, and critically, the causality behind its application in achieving high levels of stereoselectivity in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. (1R)-10-Camphorsulfonamide is a stable, crystalline solid, whose characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 72597-34-3 | [2] |

| Molecular Formula | C₁₀H₁₇NO₃S | [2] |

| Molecular Weight | 231.31 g/mol | [2] |

| Appearance | White, crystalline solid | [3] |

| Melting Point | 133-135 °C | [2] |

| Optical Rotation | [α]²⁰/D −22° (c = 1 in methanol) | [2] |

| Functional Groups | Ketone, Sulfonamide | [2] |

| Storage Class | 11 - Combustible Solids | [2] |

Characterization of (1R)-10-Camphorsulfonamide is routinely achieved using standard analytical techniques. Infrared (IR) spectroscopy will show characteristic absorptions for the carbonyl (C=O) group (around 1740 cm⁻¹) and the sulfonamide (S=O and N-H) moieties. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides a detailed map of the molecule's structure, confirming the integrity of the camphor backbone and the presence of the sulfonamide group.[1] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[1]

Synthesis: From Natural Product to High-Value Reagent

The reliable synthesis of (1R)-10-Camphorsulfonamide is a key factor in its utility. The process begins with the enantiopure starting material, (1R)-(-)-10-Camphorsulfonic acid, which is commercially available and derived from natural camphor. The synthesis proceeds via a two-step sequence involving the formation of a sulfonyl chloride intermediate.

Workflow for the Synthesis of (1R)-10-Camphorsulfonamide

Caption: Synthetic pathway from (1R)-(-)-10-Camphorsulfonic acid to the target sulfonamide.

Self-Validating Experimental Protocol: Synthesis of (1R)-10-Camphorsulfonamide

This protocol is adapted from established procedures for the synthesis of camphor-derived sulfonamides and is designed to be self-validating through observable phase changes and predictable outcomes.[4][5]

PART A: Formation of (1R)-(-)-10-Camphorsulfonyl Chloride

-

System Setup: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend (1R)-(-)-10-Camphorsulfonic acid (1.0 eq) in chloroform.

-

Reagent Addition: Heat the suspension to reflux. Add thionyl chloride (1.2 eq) dropwise over 1 hour. Causality Insight: The dropwise addition at reflux controls the rate of gas evolution and prevents pressure buildup. Thionyl chloride is an effective reagent for converting sulfonic acids to sulfonyl chlorides.

-

Reaction Monitoring: Continue heating at reflux until gas evolution ceases (typically 9-10 hours). The reaction is complete when the initial solid suspension fully dissolves, forming a clear solution of the sulfonyl chloride.

-

Proceed to Amination: The resulting solution of crude (1R)-(-)-10-Camphorsulfonyl chloride is typically used directly in the next step without purification to maximize yield.

PART B: Amination to form (1R)-10-Camphorsulfonamide

-

System Setup: In a separate, larger flask equipped with a mechanical stirrer and a dropping funnel, cool a concentrated solution of aqueous ammonium hydroxide (e.g., 28-30%) to 0°C in an ice bath.

-

Nucleophilic Substitution: Add the chloroform solution of the crude sulfonyl chloride dropwise to the cold ammonium hydroxide solution over 1 hour, maintaining the temperature between 0-10°C. Causality Insight: This is a highly exothermic reaction. Maintaining a low temperature minimizes side reactions and ensures the selective formation of the primary sulfonamide. The vigorous stirring ensures efficient mixing of the biphasic system.

-

Workup and Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure (1R)-10-Camphorsulfonamide as a white crystalline solid. The purity can be validated by melting point determination and spectroscopic analysis.

Mechanism & Application in Asymmetric Synthesis

The primary value of (1R)-10-Camphorsulfonamide lies in its role as a chiral auxiliary. The underlying principle is the strategic use of its bulky, rigid structure to control the facial selectivity of reactions on a tethered substrate.

The Principle of Steric Shielding

When a prochiral substrate (e.g., an enolate) is attached to the nitrogen atom of the sulfonamide, the camphor backbone acts as a steric shield. One face of the reactive center is effectively blocked, forcing an incoming electrophile to approach from the less hindered face. This controlled trajectory is the key to inducing asymmetry.

The ketone group at the C2 position of the camphor scaffold can also play a crucial role. In the presence of a Lewis acid, it can chelate with the sulfonamide oxygen atoms, creating a more rigid and defined conformation that further enhances the facial bias and, consequently, the diastereoselectivity of the reaction.

Logical Flow of Asymmetric Induction

Caption: Workflow of a typical asymmetric synthesis using a chiral auxiliary.

Field-Proven Applications

While (1R)-10-Camphorsulfonamide is a fundamental building block, it and its N-substituted derivatives are precursors to powerful catalysts and reagents for several key transformations:

-

Asymmetric Aldol and Michael Reactions: The enantiomer, (1S)-10-Camphorsulfonamide, is used to prepare prolyl sulfonamide and pyrrolidine-camphor based organocatalysts. These catalysts are highly effective in asymmetric Aldol and Michael reactions. By logical extension, catalysts derived from the (1R) enantiomer would provide access to the opposite product enantiomers, demonstrating the programmable nature of this chiral scaffold.

-

Asymmetric Diels-Alder Reactions: The related Oppolzer's camphorsultam is a classic chiral auxiliary for directing Diels-Alder cycloadditions.[3][6] N-acryloyl derivatives of camphor-based sulfonamides serve as chiral dienophiles, where the camphor group dictates the facial approach of the diene, leading to high diastereoselectivity.[7][8][9][10]

-

Asymmetric Hydroxylation: Derivatives such as (1R)-(-)-(10-Camphorsulfonyl)oxaziridine are powerful, stereoselective oxidizing agents used for the asymmetric hydroxylation of enolates to produce chiral α-hydroxy carbonyl compounds.[11][12] These are critical intermediates in pharmaceutical synthesis.[11]

-

Synthesis of Chiral Alcohols and Amines: The sulfonamide can be reduced to the corresponding sultam, a class of compounds (Oppolzer's sultams) widely used in asymmetric synthesis to control alkylation, aldol, and conjugate addition reactions. Subsequent cleavage of the auxiliary yields enantiomerically enriched products.

Safety & Handling

As a matter of professional practice, all chemicals should be handled with care, assuming they are potentially hazardous.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[2]

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms occur or persist.

This guide provides a foundational understanding of (1R)-10-Camphorsulfonamide. Its true power is realized when chemists apply the principles of steric and electronic control conferred by its unique camphor backbone to solve complex challenges in asymmetric synthesis.

References

- Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163.

-

Wikipedia. (2023). Camphorsultam. [Link]

- Research Trends. (n.d.).

-

Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Chiral Reagents: Exploring Asymmetric Synthesis with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. [Link]

-

ACS Publications. (n.d.). Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary. [Link]

-

MDPI. (n.d.). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. [Link]

-

Andrew G. Myers Research Group. (n.d.). Chem 115. [Link]

-

Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

-

Organic Syntheses. (n.d.). (−)-d-2,10-camphorsultam. [Link]

- Google Patents. (n.d.). US5686631A - Asymmetric synthesis of R and S warfarin and its analogs.

- Google Patents. (n.d.). CN114436911A - Preparation method and application of camphorsulfonyl benzylamine compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Stereoselectivity: Understanding (1R)-(-)-(10-Camphorsulfonyl)oxaziridine's Impact. [Link]

- Google Patents. (n.d.). US5457201A - Chiral resolution process.

-

ACS Publications. (2010). (1R)-(+)-Camphor and Acetone Derived α′-Hydroxy Enones in Asymmetric Diels−Alder Reaction. [Link]

-

RSC Publishing. (n.d.). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]

-

National Institutes of Health. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation. [Link]

-

PubMed. (n.d.). (1R)-(+)-camphor and acetone derived alpha'-hydroxy enones in asymmetric Diels-Alder reaction. [Link]

-

Indian Academy of Sciences. (2008). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand dependence of the synthetic approach and chiroptical properties of a magic cluster protected with a bicyclic chiral thiolate. [Link]

-

PubMed. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. [Link]

-

University College Dublin. (n.d.). A New Paradigm for the Asymmetric Diels-Alder Reaction. [Link]

-

Senzhuo Industry Co.,Ltd. (n.d.). Preparation method of (1R) - (-) -10 Camphorsulfonic acid. [Link]

-

Organic Syntheses. (n.d.). d,l-10-camphorsulfonyl chloride. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (1R)-10-Camphorsulfonamide 97 72597-34-3 [sigmaaldrich.com]

- 3. Camphorsultam - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (1R)-(+)-camphor and acetone derived alpha'-hydroxy enones in asymmetric Diels-Alder reaction: catalytic activation by Lewis and Brønsted acids, substrate scope, applications in syntheses, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Paradigm for the Asymmetric Diels-Alder Reaction [researchrepository.ucd.ie]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of (1R)-10-Camphorsulfonamide from (1R)-(-)-10-Camphorsulfonic Acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of (1R)-10-Camphorsulfonamide, a valuable chiral auxiliary and building block in asymmetric synthesis. The synthesis commences from the readily available (1R)-(-)-10-camphorsulfonic acid and proceeds through a two-step sequence involving the formation of a sulfonyl chloride intermediate, followed by amination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical understanding and practical, field-proven methodologies.

Introduction and Significance

(1R)-10-Camphorsulfonamide and its enantiomer are pivotal chiral auxiliaries in organic synthesis, enabling the stereoselective formation of new chiral centers. Their rigid bicyclic structure, derived from camphor, provides a well-defined steric environment that effectively directs the approach of reagents in a variety of chemical transformations. The resulting diastereomeric intermediates can often be separated, allowing for the isolation of a single enantiomer of the desired product. The title compound is a precursor to other widely used catalysts and auxiliaries, such as (camphorsulfonyl)oxaziridines.[1][2]

This guide will focus on the robust and scalable synthesis of (1R)-10-Camphorsulfonamide, detailing the critical process parameters and explaining the rationale behind the chosen experimental conditions to ensure reproducibility and high yield.

Overall Synthetic Workflow

The synthesis of (1R)-10-Camphorsulfonamide from (1R)-(-)-10-camphorsulfonic acid is a two-step process. The first step is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with ammonia to furnish the desired sulfonamide.

Caption: Overall workflow for the synthesis of (1R)-10-Camphorsulfonamide.

Step 1: Synthesis of (1R)-10-Camphorsulfonyl Chloride

The conversion of the sulfonic acid to the sulfonyl chloride is a critical activation step. The hydroxyl group of the sulfonic acid is a poor leaving group, and its conversion to a chloride creates a highly reactive electrophile for the subsequent amination. Two common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Mechanistic Considerations

The reaction with thionyl chloride proceeds via a nucleophilic attack of the sulfonic acid on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas. The use of a solvent like chloroform or toluene is common.[3] When phosphorus pentachloride is used, it reacts with the sulfonic acid to form the sulfonyl chloride and phosphorus oxychloride as a byproduct.[4]

Caption: Simplified mechanism for the chlorination using thionyl chloride.

Experimental Protocols

This method is often preferred due to the gaseous nature of the byproducts, which simplifies purification.[3]

Protocol:

-

To a suspension of (1R)-(-)-10-camphorsulfonic acid (1 equivalent) in a suitable solvent (e.g., chloroform or toluene), add freshly distilled thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain until the evolution of gas (SO₂ and HCl) ceases. This typically takes several hours. The progress of the reaction can be monitored by the dissolution of the solid camphorsulfonic acid.

-

Once the reaction is complete, the excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude (1R)-10-camphorsulfonyl chloride. This intermediate is often used in the next step without further purification.[3][5]

This is a classic and effective method for this transformation.[4]

Protocol:

-

In a well-ventilated fume hood, carefully add phosphorus pentachloride (1.1 equivalents) portion-wise to solid (1R)-(-)-10-camphorsulfonic acid (1 equivalent) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The reaction is typically vigorous initially.

-

The reaction mixture is then carefully quenched by pouring it onto crushed ice. The solid (1R)-10-camphorsulfonyl chloride precipitates and can be collected by filtration.

-

The collected solid is washed with cold water to remove any remaining phosphorus oxychloride and then dried under vacuum.

| Parameter | Method A: Thionyl Chloride | Method B: Phosphorus Pentachloride |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |

| Solvent | Chloroform or Toluene | None (neat) or Dichloromethane |

| Temperature | Reflux | 0 °C to Room Temperature |

| Work-up | Evaporation of solvent and excess reagent | Quenching on ice, filtration |

| Byproducts | SO₂, HCl (gaseous) | POCl₃, HCl |

| Advantages | Gaseous byproducts, simpler work-up | Fast reaction |

| Disadvantages | Longer reaction time, requires reflux | Vigorous reaction, solid handling |

Step 2: Synthesis of (1R)-10-Camphorsulfonamide

The second and final step is the amination of the synthesized (1R)-10-camphorsulfonyl chloride. This is a nucleophilic substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The highly reactive sulfonyl chloride is readily attacked by the lone pair of electrons on the nitrogen atom of ammonia. A subsequent deprotonation step, typically by another molecule of ammonia, yields the stable sulfonamide.

Experimental Protocol

A common and effective procedure involves the use of aqueous ammonia.[5][6]

Protocol:

-

Prepare a solution of the crude (1R)-10-camphorsulfonyl chloride in a water-immiscible solvent such as toluene or dichloromethane.

-

In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (a significant excess) to 0-5 °C in an ice bath.

-

Add the solution of the sulfonyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. Maintaining a low temperature is crucial to minimize hydrolysis of the sulfonyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.

-

The organic layer is then separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude (1R)-10-Camphorsulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford the pure product as a white solid.

| Parameter | Value |

| Nucleophile | Aqueous Ammonia (NH₄OH) |

| Solvent | Toluene or Dichloromethane |

| Temperature | 0-5 °C (initial), then Room Temperature |

| Reaction Time | Several hours |

| Purification | Recrystallization |

Characterization

The final product, (1R)-10-Camphorsulfonamide, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: The melting point of the purified compound should be sharp and consistent with literature values (typically around 133-135 °C).[7]

-

Optical Rotation: As a chiral compound, its optical rotation should be measured and compared to the reported value.[7]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the camphor scaffold and the sulfonamide protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as the C=O stretch of the camphor ketone.

-

Safety Considerations

-

Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen chloride and sulfur dioxide are toxic and corrosive gases evolved during the chlorination step. Ensure the reaction apparatus is equipped with a gas trap.

-

Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it in a fume hood.

-

The reactions, particularly the chlorination with PCl₅ and the quenching step, can be exothermic. Proper temperature control is essential.

Conclusion

The synthesis of (1R)-10-Camphorsulfonamide from (1R)-(-)-10-camphorsulfonic acid is a well-established and reliable process. By carefully selecting the chlorinating agent and controlling the reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary technical details and theoretical background to enable researchers to successfully perform this synthesis and utilize this important chiral auxiliary in their work. The protocols described are robust and can be adapted for various scales of production.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research Portal [iro.uiowa.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. US6441187B1 - Method for producing camphorsultam - Google Patents [patents.google.com]

- 7. (1R)-10-Camphorsulfonamide 97 72597-34-3 [sigmaaldrich.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1R)- and (1S)-10-Camphorsulfonamide

This guide provides an in-depth exploration of (1R)-10-camphorsulfonamide and its (1S)-enantiomer, pivotal chiral auxiliaries in modern synthetic chemistry. Derived from the naturally abundant camphor scaffold, these compounds offer a robust and versatile platform for the stereocontrolled synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-tested insights into the application of these invaluable synthetic tools.

Introduction: The Power of a Privileged Scaffold

Camphor, a bicyclic monoterpene, is a classic example of a "chiral pool" starting material. Its rigid, well-defined stereochemistry can be predictably transferred to new molecules, a fundamental concept in asymmetric synthesis.[1][2] (1R)- and (1S)-10-camphorsulfonamide are direct descendants of this chiral heritage, leveraging the steric and electronic properties of the camphor framework to direct the formation of specific stereoisomers in a chemical reaction. Their utility spans a wide range of applications, from serving as chiral auxiliaries and resolving agents to forming the basis of novel organocatalysts and even exhibiting biological activity themselves.[3][4]

This guide will delve into the synthesis, characterization, and application of these sulfonamides, providing not only established protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.

Synthesis: From Natural Product to High-Purity Reagent

The journey from naturally occurring camphor to the enantiomerically pure sulfonamides is a well-established synthetic sequence. The most common starting material is the corresponding enantiomer of 10-camphorsulfonic acid, which is commercially available.[5][6]

Synthesis of (1S)-(+)-10-Camphorsulfonamide

The synthesis of (1S)-(+)-10-camphorsulfonamide is a robust, two-step process that can be performed on a multi-gram scale.[7]

Step 1: Formation of (1S)-(+)-10-Camphorsulfonyl Chloride

This initial step involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

-

Protocol:

-

Suspend (1S)-(+)-10-camphorsulfonic acid (1.0 eq) in a suitable solvent such as chloroform.

-

Heat the suspension to reflux.

-

Add thionyl chloride (1.2 eq) dropwise over a period of one hour.

-

Continue heating at reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases (typically 9-10 hours).

-

The resulting solution of crude camphorsulfonyl chloride is used directly in the next step without purification.

-

-

Causality: Thionyl chloride is an effective and inexpensive reagent for this transformation. The reaction is driven to completion by the evolution of gaseous byproducts, which are removed from the reaction mixture.

Step 2: Amination to form (1S)-(+)-10-Camphorsulfonamide

The crude sulfonyl chloride is then reacted with ammonia to furnish the desired sulfonamide.

-

Protocol:

-

Cool a concentrated solution of ammonium hydroxide to 0°C in an ice bath.

-

Add the chloroform solution of crude (1S)-(+)-10-camphorsulfonyl chloride dropwise to the cold ammonium hydroxide solution over one hour, maintaining the temperature between 0-10°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (1S)-(+)-10-camphorsulfonamide. The crude product is often of sufficient purity for many applications, though recrystallization can be performed if necessary.[8]

-

-

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR).[7][9]

The synthesis of the (1R)-enantiomer follows the same procedure, starting from (1R)-(-)-10-camphorsulfonic acid.

Characterization: Confirming Purity and Structure

Accurate characterization is paramount to ensure the quality of the chiral auxiliary and the reliability of subsequent experiments. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Purpose | Typical Observations |

| ¹H NMR | Structural elucidation and purity assessment. | The spectra exhibit characteristic signals for the camphor scaffold, including two methyl singlets and diastereotopic protons of the CH₂SO₂ group.[1][7] |

| ¹³C NMR | Confirmation of the carbon skeleton. | Provides evidence for all carbon atoms in the molecule, including the carbonyl and the sulfonamide-bearing carbon.[1] |

| FTIR | Identification of functional groups. | Shows characteristic absorptions for the N-H, S=O, and C=O bonds. |

| Chiral HPLC | Determination of enantiomeric purity. | Allows for the separation and quantification of the (1R) and (1S) enantiomers, crucial for applications in asymmetric synthesis.[1][10] |

| X-ray Crystallography | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Provides precise bond lengths, bond angles, and crystal packing information.[2][9] |

Applications in Asymmetric Synthesis

The primary utility of (1R)- and (1S)-10-camphorsulfonamide lies in their application as chiral auxiliaries and in the synthesis of chiral catalysts.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to reveal the enantiomerically enriched product.

Mechanism of Action: The rigid bicyclic structure of the camphor backbone creates a highly defined steric environment. One face of the reactive center (e.g., an enolate) is effectively blocked by the bulky camphor group, forcing the incoming electrophile to approach from the less hindered face.

Workflow for Asymmetric Alkylation:

Caption: Workflow for asymmetric alkylation using a camphorsulfonamide-based chiral auxiliary.

In Organocatalysis

(1R)- and (1S)-10-camphorsulfonamide can be readily modified to generate a diverse range of chiral organocatalysts. These catalysts are particularly effective in promoting reactions such as Michael additions, aldol reactions, and Diels-Alder reactions.[1]

Example: Synthesis of a Proline-Sulfonamide Organocatalyst

Proline and its derivatives are powerful organocatalysts. By incorporating a camphorsulfonamide moiety, the steric and electronic properties of the catalyst can be fine-tuned to enhance stereoselectivity.

-

Protocol for Catalyst Synthesis:

-

Couple (1S)-(+)-10-camphorsulfonyl chloride with L-proline under basic conditions.

-

The resulting prolyl sulfonamide can be further modified at the carboxylic acid group if desired.

-

Purify the catalyst by column chromatography.

-

These catalysts often operate through the formation of a transient enamine or iminium ion with the substrate, with the camphorsulfonamide group providing the chiral environment to direct the subsequent bond formation.

Caption: Catalytic cycle for an asymmetric Michael addition using a proline-camphorsulfonamide catalyst.

As a Chiral Resolving Agent

(1R)- and (1S)-10-camphorsulfonic acid, the precursor to the sulfonamides, is a widely used chiral resolving agent for racemic amines.[11][12] The acidic sulfonic acid group forms diastereomeric salts with the basic amine. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.

Applications in Drug Development

The rigid camphor scaffold has also been utilized as a structural motif in the design of new therapeutic agents. For example, derivatives of camphorsulfonamide have been identified as potent and selective antagonists of the CXCR3 receptor, which is implicated in inflammatory diseases.[4] More recently, camphor-10-sulfonamide derivatives have been investigated for their antiviral properties.[13] This highlights the potential of these compounds not only as tools for synthesis but also as privileged structures for medicinal chemistry programs.

Conclusion

(1R)- and (1S)-10-camphorsulfonamide are more than just chiral reagents; they are a testament to the enduring power of natural products in chemical synthesis. Their ready availability, straightforward synthesis, and predictable stereodirecting ability have cemented their place in the synthetic chemist's toolbox. From foundational academic research to the complex multi-step syntheses required in drug development, these camphor derivatives continue to enable the efficient and elegant construction of chiral molecules. As the demand for enantiomerically pure compounds grows, the utility and importance of (1R)- and (1S)-10-camphorsulfonamide are set to expand even further.

References

-

(+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE - Organic Syntheses Procedure.

-

Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride - Taylor & Francis.

-

(1S)-10-Camphorsulfonamide|High-Quality Research Chemical.

-

Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction - Semantic Scholar.

-

Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions - ResearchGate.

-

Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central.

-

Highly diastereoselective synthesis of enantioenriched anti-α-allyl-β- fluoroamines - The Royal Society of Chemistry.

-

Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis - Drexel University.

-

(1R)-10-Camphorsulfonamide 97 72597-34-3 - Sigma-Aldrich.

-

Synthesis, structure and activity of sulfonamides derived from (+)-camphor in the enantioselective addition of diethylzinc to benzaldehyde | Request PDF - ResearchGate.

-

Acid-Catalyzed Oxy-aminomethylation of Styrenes - PMC - NIH.

-

Enantioselective Synthesis of r-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary.

-

(1S)-10-Camphorsulfonamide 96 60933-63-3 - Sigma-Aldrich.

-

Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric - Indian Academy of Sciences.

-

(1S)-10-camphorsulfonamide - ChemBK.

-

Method for producing camphorsultam - Google Patents.

-

Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts - PMC - PubMed Central.

-

10-Camphorsulfonic Acid - ACS Publications.

-

Camphor sulfonamide derivatives as novel, potent and selective CXCR3 antagonists.

-

Chiral resolution process - Google Patents.

-

Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI.

-

Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - MDPI.

-

Synthesized new camphorsulfonamide derivatives - ResearchGate.

-

Comparison of enantioselective CEC separation of OT-MIP capillary columns with templates of various camphor derivatives made by the pre-established general preparation protocol - ResearchGate.

-

(1S)-10-Camphorsulfonamide - MySkinRecipes.

-

(1R)-(-)-10-Camphorsulfonic acid - Chem-Impex.

-

Chiral resolution - Wikipedia.

-

Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives | The Journal of Organic Chemistry - ACS Publications.

-

Recent Application of Chiral Liquid Chromatography–Tandem Mass Spectrometric Methods for Enantiomeric Pharmaceutical and Agrochemical Analysis - Oxford Academic.

-

(1R)-(-)-10-Camphorsulfonamide | CAS 72597-34-3 | SCBT - Santa Cruz Biotechnology.

-

(1R)-(-)-10-Camphorsulfonic Acid: Role in Biomaterials for Neural Tissue Engineering.

-

CAS 3144-16-9: Camphorsulfonic acid - CymitQuimica.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Camphor sulfonamide derivatives as novel, potent and selective CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 3144-16-9: Camphorsulfonic acid | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Research Portal [researchdiscovery.drexel.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. asianpubs.org [asianpubs.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Camphorsulfonamide Derivatives: Synthesis, Stereoselective Applications, and Therapeutic Potential

Abstract

Camphorsulfonamide derivatives, readily accessible from the chiral pool, have emerged as a versatile and powerful class of compounds in modern organic chemistry and drug discovery. Their rigid bicyclic structure, derived from camphor, provides a unique stereochemical environment that has been effectively exploited in asymmetric synthesis, both as chiral auxiliaries and as ligands for metal-catalyzed reactions. Furthermore, the inherent biological activity of the camphor scaffold, combined with the diverse functionalities that can be introduced via the sulfonamide group, has led to the development of a wide array of derivatives with significant therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of camphorsulfonamide derivatives. We will explore their pivotal role in asymmetric catalysis, including Diels-Alder reactions and Michael additions, and delve into their burgeoning applications in medicinal chemistry, with a focus on their antimicrobial, anticancer, and neuroprotective properties. This guide aims to be a valuable resource, offering not only a thorough review of the field but also detailed experimental protocols and mechanistic insights to facilitate further innovation.

Introduction: The Privileged Scaffold of Camphor

Camphor, a bicyclic monoterpene, is a naturally abundant and inexpensive starting material available in both enantiomeric forms.[1] Its rigid conformational structure and the presence of multiple functionalizable positions make it a "privileged scaffold" in organic synthesis. The introduction of a sulfonamide group at the C10 position, to form camphorsulfonamides, further enhances its utility by providing a versatile handle for the introduction of a wide range of substituents, thereby allowing for the fine-tuning of steric and electronic properties. This has led to the development of a diverse library of camphorsulfonamide derivatives with broad applications.

Historically, camphorsulfonamides were first explored as chiral auxiliaries, substances that temporarily attach to a non-chiral molecule to guide a stereoselective reaction.[1] More recently, their application has expanded into the realm of organocatalysis, where the camphorsulfonamide moiety itself acts as the chiral catalyst.[2] In parallel, the inherent biological activities of camphor and the sulfonamide functional group have spurred extensive research into the medicinal chemistry of these derivatives, leading to the discovery of compounds with potent antimicrobial, antifungal, anticancer, and neuroprotective activities.[3][4]

This guide will provide a detailed exploration of these key areas, emphasizing the practical aspects of synthesis and application, while also providing the theoretical framework necessary for a deep understanding of the underlying principles.

Synthesis of Camphorsulfonamide Derivatives

The synthesis of camphorsulfonamide derivatives typically begins with the commercially available (+)- or (-)-camphor-10-sulfonyl chloride. This versatile starting material readily reacts with a wide variety of primary and secondary amines to afford the corresponding N-substituted camphorsulfonamides in good to excellent yields.

A general workflow for the synthesis of N-substituted camphorsulfonamides is depicted below:

Figure 1: General synthetic workflow for N-substituted camphorsulfonamides.

General Experimental Protocol for the Synthesis of N-Substituted Camphorsulfonamides

The following protocol is a representative example for the synthesis of N-substituted camphorsulfonamides.

Materials:

-

(+)-Camphor-10-sulfonyl chloride

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (+)-camphor-10-sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted camphorsulfonamide.

Characterization: The structure and purity of the synthesized derivatives are typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][6]

Applications in Asymmetric Synthesis

The rigid chiral scaffold of camphorsulfonamide derivatives makes them excellent tools for controlling stereochemistry in a variety of organic transformations. They have been successfully employed as both chiral auxiliaries and organocatalysts.

Camphorsulfonamides as Chiral Auxiliaries

In this approach, the camphorsulfonamide is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.[7]

3.1.1. Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with up to four new stereocenters.[7] Chiral auxiliaries derived from camphorsulfonamide have been shown to induce high levels of diastereoselectivity in this reaction. The rigid camphor backbone effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face.

Figure 2: Proposed transition state model for a Diels-Alder reaction using a camphorsulfonamide-based chiral auxiliary.

Camphorsulfonamide-Based Organocatalysts

In recent years, camphorsulfonamide derivatives have emerged as effective organocatalysts, where the chiral molecule itself, without any metal, catalyzes a reaction enantioselectively.[2]

3.2.1. Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[8] Chiral camphorsulfonamide-based organocatalysts, often bifunctional in nature, have been developed to catalyze this reaction with high enantioselectivity.[9] These catalysts typically possess both a Lewis basic site (e.g., an amine) to activate the nucleophile and a hydrogen-bond donor site (e.g., the sulfonamide N-H) to activate the electrophile.[10]

Figure 3: Proposed catalytic cycle for a camphorsulfonamide-based organocatalyst in a Michael addition reaction.

Table 1: Enantioselective Michael Addition of Malonates to Nitro-olefins Catalyzed by a Camphorsulfonamide-Derived Organocatalyst

| Entry | Nitro-olefin (Ar) | Yield (%) | ee (%) |

| 1 | C₆H₅ | 95 | 92 |

| 2 | 4-ClC₆H₄ | 98 | 94 |

| 3 | 4-MeOC₆H₄ | 92 | 90 |

| 4 | 2-Naphthyl | 96 | 95 |

Data synthesized from representative literature.[8][9]

Applications in Medicinal Chemistry

The unique structural features and inherent biological activity of the camphor scaffold, coupled with the pharmacological importance of the sulfonamide group, have made camphorsulfonamide derivatives attractive targets for drug discovery.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis and evaluation of camphorsulfonamide derivatives as potent antimicrobial and antifungal agents.[3] The lipophilic camphor moiety is believed to facilitate the transport of the molecule across cell membranes, while the sulfonamide group can interact with key enzymes or other cellular targets. Some derivatives have been shown to exert their antifungal effect by increasing the permeability of the fungal cell membrane.[3]

Table 2: Antimicrobial Activity of Selected Camphorsulfonamide Derivatives

| Compound | Organism | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 16 |

| Derivative B | Escherichia coli | 32 |

| Derivative C | Candida albicans | 8 |

MIC: Minimum Inhibitory Concentration. Data synthesized from representative literature.

Anticancer Activity

The sulfonamide functional group is present in a number of clinically used anticancer drugs.[11] Researchers have explored the potential of camphorsulfonamide derivatives as novel anticancer agents.[4] Some of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with proposed mechanisms including the inhibition of key enzymes involved in cancer cell proliferation, such as carbonic anhydrases.[12]

Table 3: In Vitro Anticancer Activity of Selected Camphorsulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative X | MCF-7 (Breast) | 5.2 |

| Derivative Y | A549 (Lung) | 8.7 |

| Derivative Z | HCT116 (Colon) | 3.5 |

IC₅₀: Half-maximal inhibitory concentration. Data synthesized from representative literature.[5][11][13]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[14] The inhibition of specific CA isoforms has been a successful strategy for the treatment of various diseases, including glaucoma, epilepsy, and cancer.[15] Sulfonamides are the classical inhibitors of CAs, and camphorsulfonamide derivatives have been investigated as isoform-selective CA inhibitors.[16] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition.[17]

Figure 4: Schematic representation of carbonic anhydrase inhibition by a camphorsulfonamide derivative.

Potential for Neuroprotection and Alzheimer's Disease

Recent studies have suggested that sulfonamide derivatives may have neuroprotective effects and could be potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[3] The proposed mechanisms of action include antioxidant properties and the inhibition of enzymes like β-secretase (BACE1), which is involved in the production of amyloid-β plaques.[3] While research in this area is still emerging, the unique properties of camphorsulfonamide derivatives make them interesting candidates for further investigation.

Conclusion and Future Perspectives

Camphorsulfonamide derivatives have proven to be a remarkably versatile class of compounds with significant contributions to both asymmetric synthesis and medicinal chemistry. Their ready availability from the chiral pool, coupled with the synthetic tractability of the sulfonamide group, has enabled the development of a vast array of derivatives with tailored properties. In asymmetric synthesis, they continue to be valuable tools as both chiral auxiliaries and organocatalysts, facilitating the stereoselective synthesis of complex molecules. In medicinal chemistry, the discovery of camphorsulfonamide derivatives with potent antimicrobial, anticancer, and enzyme-inhibitory activities highlights their potential as a source of new therapeutic agents.

Future research in this field is likely to focus on several key areas. The development of novel camphorsulfonamide-based organocatalysts with enhanced activity and selectivity will undoubtedly continue to be a major focus. In medicinal chemistry, the elucidation of the precise mechanisms of action of these derivatives will be crucial for their further development as drug candidates. Furthermore, the exploration of camphorsulfonamide derivatives in other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise. The continued exploration of this privileged scaffold will undoubtedly lead to further exciting discoveries and innovations in the years to come.

References

-

Leechaisit, J., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 895007. [Link]

-

Galdysz, A., et al. (2021). Anticancer activity (IC50) of selected compounds 4 and 13 and... ResearchGate. [Link]

-

Yu, J., et al. (2022). Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing. Organic Letters, 24(15), 2744–2749. [Link]

-

Barbay, K. (n.d.). Chiral Auxiliaries for Asymmetric Diels-Alder Reactions – Applications in Synthesis: (+)-Lepicidin A. Andrew G. Myers Research Group, Harvard University. [Link]

-

Reddy, B. V. S., et al. (2012). Sulfonyl Hydrazine as New Functionality in Organocatalysis: Camphorsulfonyl Hydrazine Catalyzed Enantioselective Aza-Michael Addition. ResearchGate. [Link]

-

Procter, D. J., et al. (2018). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 16(33), 6017-6023. [Link]

-

Unknown Author. (n.d.). Alkylation of Camphor Sulfonamide Derivatives. ResearchGate. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12533. [Link]

-

Ghodsi, S., & Ghorbani-Vaghei, R. (2006). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. National Institutes of Health. [Link]

- Barbas, C. F. (2009). Sulfonamide-based organocatalysts and method for their use.

-

Cole, K. P., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. PMC. [Link]

-

Rios, R., et al. (2018). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 23(11), 2802. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Molecules, 27(19), 6614. [Link]

-

De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Gridnev, I. D., & Ikariya, T. (2015). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PMC. [Link]

-

Singh, A., et al. (2021). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry, 45(15), 6825-6831. [Link]

-

Fisher, M. (2001). Mechanisms of Action of Neuroprotectants in Stroke. Journal of the Royal Society of Medicine, 94(Suppl 39), 10–13. [Link]

-

Mlostoń, G., et al. (2021). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. International Journal of Molecular Sciences, 22(11), 5779. [Link]

-

Janez, U., et al. (2019). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Catalysts, 9(12), 1032. [Link]

-

Li, W., et al. (2019). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. [Link]

-

Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6889. [Link]

-

S. D. B. (2023). Synthetic routes for the preparation of S-alkenyl sulfonium salts 38... ResearchGate. [Link]

-

Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857–865. [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16751. [Link]

-

Wang, Y., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12882. [Link]

-

de Oliveira, L. F. T., et al. (2004). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 15(6), 789-808. [Link]

-

Soós, T., et al. (2015). Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction. RSC Advances, 5(26), 20040-20046. [Link]

-

Banik, B. K., et al. (2018). Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones. EurekAlert!. [Link]

-

Li, Y., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives. Neural Regeneration Research, 15(12), 2197–2206. [Link]

-

Brahmachari, G. (2019). Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles with Biologically Promising Activities. ResearchGate. [Link]

-

Wang, Z., et al. (2018). Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction - Mode of Bifunctional Activation and Origin of Stereoinduction. ResearchGate. [Link]

-

Mboge, M. Y., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One, 14(11), e0225337. [Link]

-

Yuriy, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2995. [Link]

-

Galvan, V., & Hart, M. J. (2019). MECHANISMS OF NEUROPROTECTION BY MTOR INHIBITORS. Innovation in Aging, 3(Suppl 1), S737. [Link]

-

Sharma, A., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 94, 103425. [Link]

-

CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]

-

Lavecchia, A., et al. (2013). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

Sources

- 1. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. WO2009039181A3 - Sulfonamide-based organocatalysts and method for their use - Google Patents [patents.google.com]

- 10. Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 13. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flore.unifi.it [flore.unifi.it]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: (1R)-1e-Camphorsulfonamide in Asymmetric Synthesis of Pharmaceutical Intermediates

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of (1R)-10-Camphorsulfonamide as a chiral auxiliary in the asymmetric synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its efficacy, provide validated, step-by-step protocols for its use in diastereoselective alkylation, and discuss the critical cleavage step to yield the final enantiopure product. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure robust and reproducible outcomes.

Introduction: The Imperative of Chirality in Pharmaceuticals

The majority of modern therapeutic agents are chiral molecules, and often only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or even cause adverse effects. This reality places enormous importance on asymmetric synthesis—the ability to selectively produce a single enantiomer of a chiral compound. One of the most robust and scalable strategies in this domain is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

(1R)-10-Camphorsulfonamide, derived from the naturally abundant and inexpensive chiral pool chemical camphor, has emerged as a highly effective and versatile chiral auxiliary.[1][2] Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This guide will focus on its application in the synthesis of chiral carboxylic acids and their derivatives, which are ubiquitous building blocks in the pharmaceutical industry.

(1R)-10-Camphorsulfonamide: Properties and Advantages

(1R)-10-Camphorsulfonamide is a crystalline solid, making it easy to handle and purify.[3] Its sulfonamide functionality provides a convenient handle for attachment to substrates, typically carboxylic acids, to form N-acyl derivatives. The true power of this auxiliary lies in the conformational rigidity of the camphor backbone.

Key Advantages:

-

High Diastereoselectivity: The bulky camphor framework effectively shields one face of the enolate derived from the N-acyl sulfonamide, forcing incoming electrophiles to attack from the less hindered face, leading to high diastereoselectivity.[4]

-

Reliable Stereochemical Outcome: The stereochemical outcome is generally predictable, which is a significant advantage in the design of a synthetic route.

-

Crystallinity of Derivatives: The N-acyl derivatives are often highly crystalline, which allows for easy purification and upgrading of diastereomeric purity by simple recrystallization.

-

Robustness: The sulfonamide linkage is stable to a wide range of reaction conditions, yet can be cleaved under specific, non-racemizing conditions.

Core Application: Asymmetric Synthesis of α-Alkylated Carboxylic Acids

One of the most powerful applications of (1R)-10-Camphorsulfonamide is in the diastereoselective alkylation of N-acyl sulfonamides to produce enantiomerically enriched α-substituted carboxylic acids. These structures are precursors to a vast array of pharmaceutical agents, including α-amino acids and other chiral building blocks.

General Workflow

The overall process involves three key stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to release the chiral product.

Caption: General workflow for the synthesis of chiral α-alkylated carboxylic acids.

Detailed Protocol: Synthesis of (R)-2-Propyloctanoic Acid Intermediate

This protocol is adapted from a known practical synthesis of a therapeutic agent for Alzheimer's disease and demonstrates the key steps.[5]

Part A: Formation of the N-Acyl Camphorsulfonamide

-

Rationale: The carboxylic acid is converted to an acid chloride for efficient acylation of the sulfonamide nitrogen. The use of a mild base like pyridine or DMAP catalyzes the reaction.

-

Procedure:

-

To a solution of octanoyl chloride (1.1 eq) in anhydrous THF (5 mL/mmol) at 0 °C under a nitrogen atmosphere, add (1R)-10-Camphorsulfonamide (1.0 eq).

-

Slowly add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting sulfonamide is consumed.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-octanoyl-(1R)-10-camphorsulfonamide.

-

Part B: Diastereoselective Alkylation

-

Rationale: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to generate the enolate at low temperature to prevent side reactions. The rigid camphor structure then directs the incoming electrophile (propyl iodide) to one face of the enolate.

-

Procedure:

-

Dissolve the N-octanoyl-(1R)-10-camphorsulfonamide (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add propyl iodide (1.5 eq) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification by flash chromatography may be necessary.

-

Part C: Cleavage of the Chiral Auxiliary

-

Rationale: The N-acyl sulfonamide is cleaved under mild hydrolytic conditions to liberate the carboxylic acid. A common method employs lithium hydroperoxide, generated in situ from LiOH and H₂O₂. This method is effective and generally avoids racemization of the newly formed stereocenter.

-

Procedure:

-

Dissolve the alkylated N-acyl sulfonamide (1.0 eq) in a mixture of THF and water (3:1, 4 mL/mmol).

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (30% w/w, 4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.

-

Stir the reaction vigorously at 0 °C for 4-6 hours, monitoring by TLC.

-